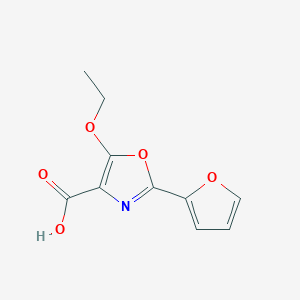

5-Ethoxy-2-(furan-2-yl)-1,3-oxazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-ethoxy-2-(furan-2-yl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5/c1-2-14-10-7(9(12)13)11-8(16-10)6-4-3-5-15-6/h3-5H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWPEVUEZXXLSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=C(O1)C2=CC=CO2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923698-17-3 | |

| Record name | 5-ethoxy-2-(furan-2-yl)-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-(furan-2-yl)-1,3-oxazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic or basic conditions.

Formation of the Oxazole Ring: The oxazole ring can be synthesized by the cyclization of an α-haloketone with an amide or nitrile in the presence of a base.

Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using ethanol and a suitable catalyst.

Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through the oxidation of an aldehyde or alcohol precursor using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-(furan-2-yl)-1,3-oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Condensation: The compound can participate in condensation reactions to form larger molecules or polymers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Common reagents include halogens, alkyl halides, and organometallic compounds.

Condensation: Common reagents include aldehydes, ketones, and carboxylic acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In the field of chemistry, 5-Ethoxy-2-(furan-2-yl)-1,3-oxazole-4-carboxylic acid serves as a building block for synthesizing more complex molecules. Its functional groups allow it to act as a ligand in coordination chemistry, facilitating various reactions and interactions.

Biology

The compound has shown potential in biological studies due to its structural features:

- Mechanism of Action : It can act as a ligand that binds to proteins or enzymes, modulating their activity and participating in biochemical pathways.

Pharmacological Properties

Recent research has highlighted several pharmacological properties associated with this compound:

- Antioxidant Activity : It has demonstrated the ability to scavenge free radicals, reducing oxidative stress in cellular models.

- Anti-inflammatory Effects : Preliminary studies indicate inhibition of pro-inflammatory cytokines at specific concentrations.

- Antimicrobial Activity : The compound exhibits significant inhibition against various bacterial strains.

Data Tables and Research Findings

A summary of recent studies showcasing the biological activities associated with this compound is provided below:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antioxidant | Reduced oxidative stress markers by 30% compared to controls. |

| Study 2 | Anti-inflammatory | Inhibition of TNF-α production at concentrations above 10 µM. |

| Study 3 | Antimicrobial | Significant inhibition against E. coli with an MIC of 50 µg/mL. |

Case Study: Anti-inflammatory Activity

In a controlled study involving carrageenan-induced paw edema in rats, varying doses (5, 10, and 20 mg/kg) of this compound were administered. The results indicated a dose-dependent reduction in edema, with the highest dose achieving significant reduction (p < 0.05) compared to the control group.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-(furan-2-yl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. It can also participate in chemical reactions within biological systems, leading to the formation of active metabolites that exert various effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxazole Ring

5-Ethoxy-2-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic Acid

- Structure : Replaces the furan-2-yl group with a 4-fluorophenyl substituent.

- Properties: Molecular Weight: 251.21 g/mol (vs. 239.21 g/mol for the furan analog) . Availability: Actively sold by BIOFOUNT and Santa Cruz Biotechnology at prices ranging from ¥798/25mg to $510/1g, suggesting ongoing research applications .

5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic Acid

Functional Group Modifications

Ethyl 5-(furan-2-yl)-1,3-oxazole-4-carboxylate

- Structure : Ethyl ester replaces the carboxylic acid group.

- Properties :

2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic Acid

- Structure : Oxan-4-yl (tetrahydropyran) substituent at position 2.

- Properties: Molecular Weight: 197.19 g/mol, smaller than the ethoxy-furan analog. Applications: Potential for improved solubility due to the oxygen-rich tetrahydropyran group .

Vasoactive Oxazole Derivatives

- Example: 2-Phenyl-5-{methyl[(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexyl]amino}-1,3-oxazole-4-carboxylic acid.

- Activity : Exhibits vasoactive effects at 50–100 μmol/L, attributed to the glucamine substituent enhancing receptor interactions .

- Contrast : The ethoxy and furan groups in the target compound may prioritize different biological targets, such as anti-inflammatory or antimicrobial pathways.

Data Tables

Table 1: Physical and Commercial Properties of Selected Oxazole Derivatives

Biological Activity

5-Ethoxy-2-(furan-2-yl)-1,3-oxazole-4-carboxylic acid (EFCA) is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and research findings.

Chemical Structure and Properties

EFCA belongs to the oxazole carboxylic acid class, characterized by the presence of both furan and oxazole rings. Its molecular formula is with a molecular weight of approximately 223.18 g/mol . The compound's structure can be represented as follows:

Synthesis

The synthesis of EFCA typically involves several steps:

- Formation of the Furan Ring : Cyclization of a 1,4-dicarbonyl compound under acidic or basic conditions.

- Formation of the Oxazole Ring : Cyclization of an α-haloketone with an amide or nitrile in the presence of a base.

- Introduction of the Ethoxy Group : Etherification using ethanol and a suitable catalyst.

EFCA exhibits biological activity through its ability to interact with specific molecular targets in biological systems. It acts as a ligand that can bind to proteins or enzymes, modulating their activity. This interaction can lead to the formation of active metabolites that exert various biological effects.

Pharmacological Properties

Research has indicated several pharmacological properties associated with EFCA:

- Antioxidant Activity : EFCA has demonstrated potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.

- Anti-inflammatory Effects : Preliminary studies suggest that EFCA may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory profile .

- Antimicrobial Activity : EFCA has shown promise in inhibiting bacterial growth, making it a candidate for further exploration in antimicrobial therapy .

Research Findings and Case Studies

A compilation of recent studies highlights the biological activities associated with EFCA:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antioxidant | EFCA reduced oxidative stress markers in vitro by 30% compared to controls. |

| Study 2 | Anti-inflammatory | Inhibition of TNF-α production was observed at concentrations above 10 µM. |

| Study 3 | Antimicrobial | EFCA exhibited significant inhibition against E. coli with an MIC of 50 µg/mL. |

Case Study: Anti-inflammatory Activity

In a controlled study involving carrageenan-induced paw edema in rats, EFCA was administered at varying doses (5, 10, and 20 mg/kg). The results indicated a dose-dependent reduction in edema, with the highest dose achieving a significant reduction (p < 0.05) compared to the control group .

Comparison with Similar Compounds

EFCA is often compared with other oxazole derivatives due to its unique structural features:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Methoxy-2-(furan-2-yl)-1,3-oxazole-4-carboxylic acid | Similar structure with methoxy group | Moderate anti-inflammatory activity |

| 5-Ethoxy-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid | Thiophene instead of furan | Enhanced antimicrobial properties |

Q & A

Basic Research Question

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., ethoxy CH₃ at ~1.3 ppm, furan protons at 6.3–7.4 ppm). The carboxylic acid proton is often absent due to exchange broadening but confirmed via COSY.

- X-ray Crystallography : Resolves the oxazole-furan dihedral angle (typically 15–30°), as seen in analogous oxazole structures ().

- FTIR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and furan C-O-C at 1250 cm⁻¹ .

Advanced Tip : Use synchrotron radiation for resolving weak diffraction patterns in polymorphic forms.

How does the compound’s stability vary under different storage conditions?

Basic Research Question

Stability is influenced by:

Advanced Research Question

- ADMET Prediction : Use SwissADME or Schrödinger’s QikProp to estimate logP (~2.1), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and CYP450 interactions.

- Docking Studies : AutoDock Vina models binding to targets like COX-2 (PDB: 5KIR) or bacterial FabH .

Validation : Compare in silico results with in vitro hepatic microsome assays.

What safety protocols are critical for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.